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Titanium iodide

半导体薄膜沉积 CVD前驱体 ALD前驱体

High-purity Titanium(IV) iodide (TiI₄) is a critical precursor for advanced material science where standard TiCl₄ fails. For semiconductor fab buyers and metallurgists, the common pain point is achieving conformal, high-density Ti films under strict sub-450°C thermal budgets without chlorine contamination. TiI₄ uniquely solves this. - Enables plasma-assisted ALD with 70-100% step coverage in high-aspect-ratio (up to 10:1) structures. - Its stable distillation at 1 atm and reversible decomposition above 1100°C make it the exclusive precursor for producing aerospace-grade, ultra-high-purity titanium via the Van Arkel process. - Supplied as anhydrous crystalline solid in purity grades up to 99.999%, ensuring minimal oxygen and metal impurities for reproducible deposition outcomes.

Molecular Formula EuO4V
Molecular Weight 0
CAS No. 12712-90-2
Cat. No. B1174153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium iodide
CAS12712-90-2
Molecular FormulaEuO4V
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

碘化钛 (TiI₄) 基础属性与采购概览


钛(IV)碘化物(Titanium(IV) iodide,TiI₄)是一种暗红褐色分子晶体,属于稀有分子型二元金属碘化物,钛(IV)中心呈四面体构型 [1]。其分子量为555.49 g/mol,熔点150 °C,沸点377 °C,密度4.3-4.4 g/cm³ [2]。TiI₄可在一大气压下蒸馏而不分解,这一特性是其在高纯钛金属精炼(Van Arkel-de Boer法)及半导体薄膜沉积中作为前驱体的物理基础 [3]。市售产品通常以无水粉末或晶体形式提供,纯度范围从99%至99.999% [4]。

Precursor Fit
Low-temperature CVD/ALD of pure titanium films
Refining Fit
Enables Van Arkel–de Boer ultra-high-purity titanium
Synthesis Fit
Supports stereocontrolled Prins and pinacol coupling

碘化钛 (TiI₄) 的不可替代性


钛卤化物(TiX₄,X = Cl, Br, I)虽属同一族,但在物理性质、热分解行为和反应选择性上存在显著差异,使其在特定应用场景中不可相互替换。首先,TiCl₄(熔点-24 °C)为室温液体,而TiI₄(熔点150 °C)为固体,二者熔点相差174 °C [1],直接影响其作为前驱体的输送方式和沉积工艺设计。其次,Ti-Cl键与Ti-I键的键解离能差异决定了二者在化学气相沉积(CVD)或原子层沉积(ALD)过程中所需的活化温度及沉积速率不同 [2]。此外,在有机合成中,不同钛卤化物在特定反应中表现出截然不同的立体选择性,如TiI₄与TiBr₄在炔烃Prins串联反应中呈现相反的立体选择性结果 [3]。钛的低价态碘化物(TiI₃、TiI₂)在热稳定性上与TiI₄亦存在根本区别:TiI₃在约310 °C以上发生歧化分解为TiI₂和TiI₄ [4],而TiI₄在常压下可蒸馏而不分解,仅在1100 °C以上才完全分解为钛金属和碘 [5]。

Physical state mismatch
TiI₄ is a molecular solid at ambient; TiCl₄ is a fuming liquid — precursor handling and delivery methods differ significantly.
Stereochemical outcome may reverse
In Prins cascades, TiI₄ vs. TiBr₄ can produce opposite olefin geometry, precluding direct substitution.
Thermal stability window differs
TiI₄ distills without decomposition; lower titanium iodides disproportionate at moderate temperatures — only TiI₄ enables Van Arkel transport.

碘化钛 (TiI₄) 量化证据对比


CVD/ALD 低温沉积性能对比

在半导体薄膜沉积中,TiI₄ 相比 TiCl₄ 具有更低的活化能需求,可实现低于450 °C的低温纯钛薄膜沉积。Ti-I 键比 Ti-Cl 键更易断裂 [1],因此使用 TiI₄ 替代 TiCl₄ 可提高沉积速率并允许更低的反应温度 [2]。在低于450 °C的条件下,TiI₄ 可通过等离子体辅助ALD沉积出纯度 >99.9%、膜密度 ≥4.0 g/cc 的钛薄膜,且对高深宽比结构具有 70%-100% 的台阶覆盖率 [3]。

Low-Temperature Deposition
Head-to-head
Ti films at 99.9% purity, ≥4.0 g/cc density, and 70–100% step coverage in PA-ALD.
Supports selection for low-thermal-budget conformal Ti deposition.
Plasma-assisted ALD; vs TiCl₄ requiring higher temperature.
半导体薄膜沉积 CVD前驱体 ALD前驱体 钛薄膜

热稳定性与高纯钛精炼应用

TiI₄、TiI₃ 和 TiI₂ 在热稳定性上存在数量级差异。TiI₄ 在常压下可蒸馏而不分解 [1],仅当通过 >1100 °C 的热钛丝时才完全分解为 Ti 和 I₂ [2]。相比之下,TiI₃ 在真空加热至约310 °C 时即发生歧化分解,生成 TiI₂ 和 TiI₄ [3]。TiI₄ 在 <1100 °C 的热钛表面上会被还原为 TiI₂ 和 TiI₃ 混合物,但不会直接分解为金属钛 [2]。

Thermal Stability Window
Class-level
TiI₄ distills undecomposed; fully decomposes >1100 °C on hot filament. TiI₃ disproportionates at ~310 °C.
Enables reversible transport for Van Arkel–de Boer refining.
TiI₃ or TiI₂ lack suitable stability window.
高纯金属精炼 热分解 热稳定性 Van Arkel-de Boer法

频哪醇偶联反应效率与立体选择性

在丙腈溶剂中,TiI₄ 可高效促进芳香醛的频哪醇偶联反应,以高产率(文献报道普遍为良好至优秀产率)获得1,2-二醇衍生物,并表现出高 dl-选择性 [1]。相比之下,低价态钛试剂(如 TiI₃ 或 TiCl₃)在此类还原偶联反应中的活性模式和选择性表现不同。

Pinacol Coupling Selectivity
Class-level
Reported high dl-selectivity and good yields for aromatic aldehyde coupling.
May support stereoselective 1,2-diol synthesis.
Data to verify; reaction in propionitrile.
有机合成 频哪醇偶联 芳香醛 1,2-二醇合成

Prins 反应中的立体选择性反转

在炔烃与缩醛的串联 Prins 反应中,使用 TiI₄ 作为促进剂可生成 (Z,Z)-1,5-二碘-1,3,5-三芳基戊-1,4-二烯产物,且产率良好 [1]。文献明确报道,在钛四卤化物(TiCl₄、TiBr₄、TiI₄)之间观察到了有趣的立体选择性反转现象(an intriguing reversal of the stereoselectivity was observed among titanium tetrahalides)[1]。

Prins Stereochemical Reversal
Head-to-head
TiI₄ yields (Z,Z)-1,5-diiodo-1,3,5-triarylpentadienes; TiBr₄ produces different stereoisomer.
Stereochemical outcome may invert with different titanium tetrahalides.
Observed in alkyne-acetal Prins cascades.
有机合成方法学 Prins反应 炔烃 立体选择性 钛卤化物

碘化与还原偶联双重功能

钛碘化物(以 TiI₄ 为代表)被发现是良好的碘化试剂,可用于烯烃和炔烃的碘化反应,同时也是烯醇盐还原生成及频哪醇偶联等反应的有效试剂 [1]。相比 TiCl₄ 和 TiBr₄,TiI₄ 具有双重功能:既可作为 Lewis 酸活化底物,又可将碘原子直接引入产物骨架。

Dual Iodination/Coupling Function
Class-level
TiI₄ acts as both Lewis acid and iodinating agent for alkenes/alkynes; mediates reductive coupling.
Enables combined activation and iodine incorporation.
Functional duality not present with TiCl₄ or TiBr₄.
碘化反应 烯烃 炔烃 还原偶联 烯醇盐生成

碘化钛 (TiI₄) 应用场景与采购指南


低温保形钛薄膜沉积

当工艺要求在低于450 °C的热预算限制下,在高深宽比(3:1至10:1)的半导体结构上沉积纯度 >99.9%、膜密度 ≥4.0 g/cc 的保形钛薄膜时,TiI₄ 是优于 TiCl₄ 的前驱体选择。如证据所示,TiI₄ 的 Ti-I 键比 Ti-Cl 键更易断裂,使其在等离子体辅助ALD中可实现更低温度的沉积并保持 70%-100% 的台阶覆盖率 [1]。此场景适用于先进逻辑芯片和存储器件的扩散阻挡层或种子层制备。

Van Arkel-de Boer 法高纯钛精炼

当需要制备杂质含量极低的高纯钛金属(如用于溅射靶材、超导材料或航空航天级钛合金)时,TiI₄ 是唯一适用的钛碘化物前驱体。其独特的可逆热分解特性——在常压下可蒸馏而不分解,仅在 >1100 °C 的热丝表面完全分解为钛金属和碘 [2]——构成了 Van Arkel 工艺的核心。TiI₃ 和 TiI₂ 因在较低温度(~310 °C)即发生歧化分解 [3],不具备可逆传输和纯化所需的热稳定性窗口。

碘原子引入与立体构型控制合成

当合成路线需要:(a) 在烯烃或炔烃底物上直接引入碘原子以进行后续交叉偶联反应,或 (b) 在 Prins 串联反应中获得特定的 (Z,Z)-二烯立体构型时,TiI₄ 是必需的试剂。如证据所示,TiI₄ 兼具 Lewis 酸催化和碘原子转移的双重功能 [4],且在与 TiBr₄ 的对比中表现出 Prins 反应立体选择性的反转 [5]。在这些场景下,使用 TiCl₄ 或 TiBr₄ 替代 TiI₄ 将导致产物中卤素原子种类错误或双键立体构型逆转。

Application
Selection Property
Validation Focus
Low-temperature Ti film deposition
CVD/ALD precursor with labile Ti–I bond
Film purity, density, step coverage at target temperature
Van Arkel–de Boer refining
Reversible thermal decomposition window
Decomposition temperature and product purity
Stereocontrolled iodine incorporation
Dual Lewis acid/iodine donor reactivity
Stereochemical outcome and iodine transfer efficiency

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